molecular formula C14H16N4O2 B7952323 2-(2-oxo-1,4-dihydroimidazo[1,2-a]benzimidazol-1-yl)-N-propylacetamide

2-(2-oxo-1,4-dihydroimidazo[1,2-a]benzimidazol-1-yl)-N-propylacetamide

Cat. No.: B7952323
M. Wt: 272.30 g/mol
InChI Key: ORPAAUUSEGXBST-UHFFFAOYSA-N
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Description

The compound identified as “2-(2-oxo-1,4-dihydroimidazo[1,2-a]benzimidazol-1-yl)-N-propylacetamide” is a chemical substance with specific properties and applications. It is important to understand its structure, synthesis, reactions, and applications to fully appreciate its significance in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “2-(2-oxo-1,4-dihydroimidazo[1,2-a]benzimidazol-1-yl)-N-propylacetamide” involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions are typically detailed in scientific literature and patents. These methods often involve multiple steps, including the use of specific reagents, solvents, and catalysts to achieve the desired product.

Industrial Production Methods: Industrial production of “this compound” may involve large-scale chemical processes that are optimized for efficiency and yield. These methods are designed to produce the compound in significant quantities while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions: “2-(2-oxo-1,4-dihydroimidazo[1,2-a]benzimidazol-1-yl)-N-propylacetamide” can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The specific reactions depend on the functional groups present in the compound and the conditions under which the reactions are carried out.

Common Reagents and Conditions: Common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific reaction pathways and conditions. These products can include various derivatives and intermediates that are useful in further chemical synthesis.

Scientific Research Applications

“2-(2-oxo-1,4-dihydroimidazo[1,2-a]benzimidazol-1-yl)-N-propylacetamide” has a wide range of scientific research applications. It is used in chemistry for the synthesis of complex molecules and in biology for studying biochemical pathways. In medicine, it may be investigated for its potential therapeutic effects. In industry, it can be used in the production of various chemical products.

Mechanism of Action

The mechanism of action of “2-(2-oxo-1,4-dihydroimidazo[1,2-a]benzimidazol-1-yl)-N-propylacetamide” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the compound and its mode of action. Detailed studies are often conducted to elucidate the exact mechanisms by which the compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to “2-(2-oxo-1,4-dihydroimidazo[1,2-a]benzimidazol-1-yl)-N-propylacetamide” include those with related chemical structures and properties. These compounds may share similar functional groups and reactivity patterns.

Uniqueness: The uniqueness of “this compound” lies in its specific chemical structure and the particular applications it is suited for. Comparing it with similar compounds can highlight its distinct features and advantages in various applications.

Conclusion

Understanding the detailed aspects of “this compound” provides valuable insights into its synthesis, reactions, applications, and mechanisms of action. This knowledge is essential for leveraging the compound’s potential in scientific research and industrial applications.

Properties

IUPAC Name

2-(2-oxo-1,4-dihydroimidazo[1,2-a]benzimidazol-1-yl)-N-propylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-2-7-15-12(19)8-11-13(20)17-14-16-9-5-3-4-6-10(9)18(11)14/h3-6,11H,2,7-8H2,1H3,(H,15,19)(H,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPAAUUSEGXBST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CC1C(=O)N=C2N1C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC(=O)CC1C(=O)N=C2N1C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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